Product packaging for C18H24Fno3(Cat. No.:)

C18H24Fno3

Cat. No.: B12629310
M. Wt: 321.4 g/mol
InChI Key: XUCBUVYVYSGRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of C18H24FNO3 in Contemporary Medicinal Chemistry and Chemical Biology

Within contemporary medicinal chemistry and chemical biology, compounds with the molecular formula this compound are explored for their potential biological activities. One notable area involves the study of enzyme inhibitors. For instance, a compound with the formula this compound, identified as 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide (Compound 32b), has been investigated as a potent inhibitor of acid ceramidase (AC) acs.orgcnr.itnih.govacs.org. Acid ceramidase is a lysosomal cysteine hydrolase crucial for the metabolism of ceramides, which are significant members of the sphingolipid family involved in various cellular processes, including cell structural integrity, signaling, proliferation, and death cnr.itnih.govacs.orgmdpi.com. Dysregulation of ceramide metabolism is implicated in several disorders, including lysosomal storage diseases like Krabbe and Gaucher diseases, and potentially synucleinopathies such as Parkinson's disease cnr.itmdpi.comnih.gov.

Chemical biology research utilizes such compounds as tools to perturb specific biological pathways, like sphingolipid metabolism, to elucidate their functional roles in health and disease cnr.itsigmaaldrich.com. By inhibiting enzymes like acid ceramidase, researchers can study the effects of altered ceramide levels on cellular processes and disease progression nih.govresearchgate.net.

Other compounds sharing the this compound formula have also appeared in chemical databases and research contexts, such as Isonipecotic acid, N-(4-fluorobenzoyl)-, pentyl ester researchgate.netnih.gov and L-Proline, N-(3-fluorobenzoyl)-, isohexyl ester acs.org. These examples highlight the structural diversity possible within this molecular formula and their potential relevance in various chemical investigations.

Significance of Investigating this compound in Modern Drug Discovery and Development

The investigation of compounds with the this compound formula holds significance in modern drug discovery and development due to their potential to modulate biological targets relevant to various diseases. The identification of potent and selective inhibitors, such as the acid ceramidase inhibitor (Compound 32b), demonstrates the potential for developing novel therapeutic agents acs.orgcnr.itnih.gov. Targeting enzymes involved in critical metabolic pathways, like sphingolipid metabolism, offers opportunities to address the underlying causes of certain genetic and acquired disorders cnr.itmdpi.comnih.gov.

Academic research plays a vital role in the early stages of drug discovery by identifying and characterizing novel chemical scaffolds with desired biological activities. Compounds with the this compound formula contribute to this process by expanding the structural diversity of potential lead compounds and providing tools for target validation and biological mechanism studies acs.orgcnr.itnih.gov. The exploration of structure-activity relationships (SAR) for these compounds helps in understanding how structural modifications influence their potency, selectivity, and pharmacokinetic properties, guiding the rational design of improved analogs acs.orgcnr.it.

Overview of Key Research Trajectories for this compound

Key research trajectories for compounds with the molecular formula this compound primarily involve synthetic organic chemistry and biological evaluation. The synthesis of these compounds often requires multi-step routes utilizing various chemical reactions and strategies to assemble the specific structural frameworks acs.orgcnr.it. For instance, the synthesis of the oxazolone (B7731731) carboxamide class of acid ceramidase inhibitors involved the preparation of substituted oxazol-2-one derivatives and the subsequent introduction of carboxamide functionalities cnr.it.

Following synthesis, compounds are typically subjected to rigorous in vitro and in vivo biological assays to determine their activity and understand their mechanisms of action acs.orgcnr.itnih.gov. For the acid ceramidase inhibitor (Compound 32b), research has included evaluating its potency against human acid ceramidase and assessing its target engagement in cellular models acs.orgcnr.itnih.gov. Pharmacokinetic profiling in animal models is also a crucial step to understand how the compound is absorbed, distributed, metabolized, and excreted, informing its potential as a therapeutic candidate acs.orgcnr.it.

Research also focuses on exploring the structure-activity relationships within series of analogs to identify key structural features responsible for desired biological properties acs.orgcnr.it. This iterative process of design, synthesis, and evaluation is central to optimizing the properties of lead compounds for potential therapeutic applications.

Table 1: Summary of Research Findings for a this compound Acid Ceramidase Inhibitor (Compound 32b)

Property/FindingDescriptionSource
Chemical ClassSubstituted oxazol-2-one-3-carboxamide acs.orgcnr.it
Biological TargetAcid Ceramidase (AC) acs.orgcnr.it
Observed ActivityPotent human AC inhibitor acs.orgcnr.it
Target EngagementShown in human neuroblastoma SH-SY5Y cells acs.orgcnr.it
Physicochemical PropertiesOptimal properties reported acs.orgcnr.it
Metabolic PropertiesOptimal properties reported acs.orgcnr.it
Pharmacokinetic Profile (in mice)Desirable profile observed following intravenous and oral administration acs.orgcnr.it
Potential Therapeutic RelevanceInvestigated for potential therapeutic effects in sphingolipid-mediated disorders (e.g., lysosomal storage) cnr.itnih.gov

Research findings on compounds with the formula this compound contribute valuable knowledge to the fields of medicinal chemistry and chemical biology, providing potential leads for drug discovery and tools for understanding complex biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24FNO3 B12629310 C18H24Fno3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24FNO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C18H24FNO3/c1-2-23-17(21)20-12-11-18(22)10-4-3-5-15(18)16(20)13-6-8-14(19)9-7-13/h6-9,15-16,22H,2-5,10-12H2,1H3

InChI Key

XUCBUVYVYSGRRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for C18h24fno3

Chemical Synthesis of the Parent Compound C18H24FNO3

The chemical synthesis of compounds with the formula this compound has been explored in the context of developing molecules with specific biological activities. The synthetic routes are dependent on the final desired structure.

Specific reaction pathways for synthesizing compounds with the formula this compound are illustrated by examples found in the literature. For instance, one compound matching this formula is Ethyl 2-(4-(3-fluoro-2-methoxypyridin-4-yl)cyclohexyl)butanoate, identified in research on indoleamine 2,3-dioxygenase inhibitors. uni.lu The synthesis of such complex molecules typically involves coupling different molecular fragments and functional group transformations. Patent literature in this area describes general processes for preparing compounds, which may include the synthesis from optically active starting materials or the resolution of racemic mixtures to obtain specific stereoisomers. uni.lu

Another context where the formula this compound is mentioned is in the synthesis of oxazolone (B7731731) carboxamides investigated as acid ceramidase inhibitors. uni.lu Although the specific compound with this formula is not explicitly named in the provided snippets, the research details the synthesis of a series of these inhibitors, implying that a compound with the formula this compound fits within this structural class or is an intermediate or related compound in their synthetic schemes. uni.lu These syntheses involve the formation of the oxazolone core structure and the introduction of various substituents. uni.lu

The synthesis of this compound compounds relies on the careful selection and utilization of key precursors and intermediates. In the synthesis of oxazolone carboxamides, intermediates such as α-bromo ketones are transformed through condensation and cyclization reactions. uni.lu For example, tert-Butyl 4-[3-(2-Bromoacetyl)phenyl]piperidine-1-carboxylate (C12H20BrNO3) is mentioned as an intermediate in a synthetic route related to compounds that include the this compound formula in their context. uni.lu The strategic use of such intermediates is crucial for constructing the final molecular architecture.

Intramolecular cyclization is a valuable technique in organic synthesis for forming cyclic systems, which are present in some compounds with the this compound formula. In the synthesis of oxazolone carboxamides, intramolecular cyclization is employed in the formation of the oxazolone ring. uni.lu This involves the reaction of functional groups within the same molecule to create a ring structure. General mechanisms for intramolecular cyclization, such as the formation of lactones from hydroxy acids, illustrate the principle of this technique where a hydroxyl group attacks a carboxylic acid within the same molecule to form a cyclic ester. uni.lu While this specific lactone example may not directly apply to all this compound structures, the principle of intramolecular cyclization is a fundamental tool in constructing the cyclic scaffolds found in some compounds with this formula, such as the oxazolone ring system or the azabicyclo[3.1.1]heptane core present in [3-Boc-5-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.

Strategies for Derivatization and Analog Generation of this compound

Derivatization and the generation of analogs of compounds with the this compound formula are integral to exploring their chemical space and optimizing their properties for specific applications, such as modulating enzyme activity.

The design and synthesis of substituted derivatives and homologs of this compound compounds involve modifying the core structure or appending different chemical groups to fine-tune their characteristics. In the context of IDO inhibitors, compounds with the this compound formula are part of a broader series of analogs synthesized to investigate the structural requirements for inhibitory activity. uni.lu This involves varying substituents on different parts of the molecule. Similarly, in the research on acid ceramidase inhibitors, the synthesis of a novel class of substituted oxazol-2-one-3-carboxamides, which includes compounds related to the this compound formula, highlights the strategy of creating diverse derivatives by introducing various carboxamide functionalities and exploring different ring systems. uni.lu

Exploring structural modifications is a key strategy for optimizing the desired activity of compounds with the this compound formula. This involves systematic changes to the molecular structure to understand the relationship between structure and activity. For the oxazolone carboxamide inhibitors, chemical optimization of initial lead compounds through structural modifications led to the identification of potent inhibitors with improved properties. uni.lu This process often involves synthesizing a library of analogs with variations in substituents, stereochemistry, and core structure to identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The ability to prepare optically active forms, either through synthesis from chiral precursors or resolution of racemates, is also a critical aspect of exploring the structural space for optimized activity. uni.lu

Compound Information

Separation and Characterization of Stereoisomers and Tautomers

The separation and characterization of stereoisomers and tautomers are critical steps in the study of complex organic molecules, ensuring the isolation and identification of specific forms that may exhibit distinct properties.

Methods for Stereoisomer Separation

Stereoisomers, including enantiomers and diastereomers, possess identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms. Their separation is often challenging due to their similar physical and chemical properties. Chromatography is a widely employed technique for achieving stereoisomeric separation. Chiral Stationary Phases (CSPs) are fundamental to this process, allowing for the differential interaction with stereoisomers, leading to their separation as they pass through the column. diva-portal.orgcsic.esmdpi.comchromatographyonline.com High-Performance Liquid Chromatography (HPLC) utilizing CSPs is a vital technique for the analysis of chiral drugs and other chiral compounds. mdpi.com Supercritical Fluid Chromatography (SFC) is also recognized as a competitive technique for enantioselective separations, offering comparable resolutions to conventional LC methods. chromatographyonline.com

Another approach involves pre-column derivatization using a chiral reagent. This converts the stereoisomers into diastereomers, which can then be separated on achiral stationary phases or, in some cases, further separated on CSPs. diva-portal.orgnih.gov For instance, chiral derivatization with reagents like (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) followed by chromatography on suitable columns has been shown to achieve baseline separation of stereoisomers. nih.gov The effectiveness of chiral separation is influenced by interactions between the CSP and the analyte, including steric fit, hydrogen bonding, π-π, and dipole-dipole interactions. csic.es Optimization of chromatographic conditions, such as mobile phase composition, column temperature, and flow rate, is often necessary to achieve optimal resolution. csic.es

Methods for Tautomer Separation

Tautomers are structural isomers that readily interconvert, typically by the migration of a proton and a change in the location of a double bond. Their separation and isolation can be challenging due to this dynamic equilibrium. Reversed-phase HPLC has been successfully employed for the separation and isolation of tautomers of certain organic compounds. ias.ac.in The tautomeric equilibrium can be influenced and manipulated by altering conditions such as the pH of the mobile phase and solvent polarity, which in turn affects their separation in chromatographic systems. ias.ac.in

Characterization Techniques

Once separated, stereoisomers and tautomers require characterization to confirm their structures and purity. Spectroscopic methods play a crucial role in this regard. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are used to determine the molecular weight and provide structural information based on fragmentation patterns. ias.ac.in FT-IR (Fourier-Transform Infrared) spectroscopy can provide information about the functional groups present and their environment, which can differ between tautomeric forms. ias.ac.in UV-Visible spectroscopy can also be used to characterize tautomers, as they may exhibit different absorption maxima depending on their electronic structure. ias.ac.in For stereoisomers, techniques like optical rotation or chiral spectroscopic methods may be employed to determine enantiomeric excess or absolute configuration, although the provided search results primarily focused on chromatographic separation and mass detection. diva-portal.orgnih.gov

Data from the separation of tautomers by reversed-phase HPLC can illustrate the effect of mobile phase conditions on their equilibrium and separation. For example, studies on naphthoquinone oxime derivatives have shown that increasing the pH of the mobile phase can lead to better separation of tautomers. ias.ac.in

Illustrative Data Table: Effect of pH on Tautomer Separation (Example based on search findings)

TautomerDescriptionCharacteristic FT-IR Stretch (cm⁻¹)Characteristic UV-Vis Band (nm)Separation at Low pHSeparation at Higher pH
Tautomer A'para' tautomer~1287~420PoorWell-separated
Tautomer B'ortho' tautomer~1246~406PoorWell-separated

Advanced Chemical Transformations and Synthetic Organic Methodologies Applicable to this compound Precursors

The synthesis of complex molecules with the this compound formula often involves a sequence of advanced chemical transformations and utilizes modern synthetic organic methodologies. These methods are crucial for constructing the molecular skeleton, introducing functional groups, and controlling stereochemistry.

General Synthetic Approaches

Synthetic routes to compounds with the this compound formula or related structures can involve various strategies. One approach may start from simpler building blocks, such as α-bromo ketones, and involve reactions like condensation followed by intramolecular cyclization to form cyclic or heterocyclic systems present in the final structure. cnr.it Another strategy could involve the use of isocyanate chemistry to form carbamide linkages or other nitrogen-containing functionalities. cnr.it For molecules containing cyclic systems like cyclohexyl rings, reactions involving cyclohexene (B86901) precursors followed by functionalization or reduction may be employed. google.com

Key Reactions and Transformations

Several key chemical transformations are applicable in the synthesis of this compound compounds and their precursors. Intramolecular cyclization reactions are fundamental for forming rings within the molecule. cnr.it Carboxamide formation is a common reaction used to create amide bonds, which may be present in the structure. cnr.it The synthesis can also involve reactions that introduce fluorine atoms or incorporate nitrogen and oxygen functionalities in specific positions.

Control of Stereochemistry in Synthesis

Many compounds with the formula this compound are likely to possess chiral centers or other elements of stereochemistry. Controlling the stereochemical outcome of synthetic reactions is paramount to obtaining the desired stereoisomer. This can be achieved through various methods, including the use of chiral starting materials, asymmetric catalysis, or diastereoselective reactions. google.comadelaide.edu.au The design and control of stereochemistry are central themes in advanced synthetic methods aimed at complex molecules. adelaide.edu.au Optically active forms can be prepared by synthesizing from optically active starting materials or by the resolution of racemic mixtures obtained from non-stereoselective routes. google.com

Applicable Advanced Methodologies

Compound Names and PubChem CIDs

Molecular Mechanisms of Action and Biological Target Engagement of C18h24fno3

Enzymatic Inhibition Profile

The direct interaction of an inhibitor with its target enzyme is a cornerstone of its pharmacological profile.

The primary confirmation of an acid ceramidase inhibitor's function is to measure its ability to block the enzymatic activity of AC. This is often conducted using in vitro assays with purified recombinant human acid ceramidase (hAC). A fluorogenic or chromogenic substrate that mimics the natural substrate, ceramide, is used. The inhibitor's potency is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For a potent inhibitor, this value would be expected to be in the nanomolar range.

Understanding the mechanism by which an inhibitor binds to the enzyme is crucial. Kinetic studies, such as Michaelis-Menten analysis in the presence of varying concentrations of the inhibitor and the substrate, can reveal the mode of inhibition. Common mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

These studies provide insight into how the inhibitor's effectiveness might be influenced by substrate concentrations within the cell.

Ceramidases exist in different isoforms (acid, neutral, and alkaline) which are active at different pH levels and located in different subcellular compartments. A thorough investigation would involve testing the inhibitor against these other isoforms to determine its selectivity. High selectivity for acid ceramidase (hAC) is often a desirable trait to minimize off-target effects. This is assessed by comparing the IC50 values for hAC with those for other ceramidase isoforms.

Molecular Target Identification and Validation

Confirming that the observed biological effects of the compound are indeed due to its interaction with the intended target is a critical validation step.

While in vitro assays with purified enzymes are informative, it is essential to confirm that the compound engages with its target in a more complex biological system. The primary biological target for an AC inhibitor is the lysosomal ceramidase. Techniques like cellular thermal shift assays (CETSA) can be employed. This method assesses the thermal stability of a target protein in the presence of a binding ligand (the inhibitor). Successful binding increases the protein's resistance to heat-induced denaturation.

To demonstrate that the inhibitor reaches its target within the cell and exerts its inhibitory effect, cellular assays are performed. This typically involves treating cultured cells with the inhibitor and then measuring the levels of relevant sphingolipids. Effective target engagement by an AC inhibitor would be expected to lead to an accumulation of various ceramide species and a corresponding decrease in sphingosine (B13886) and sphingosine-1-phosphate levels. These changes in the cellular lipid profile can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

Concluding Remarks

While the specific compound C18H24FNO3 could not be identified in the public domain, the framework for its scientific evaluation is well-established. The detailed characterization of its enzymatic inhibition profile and the validation of its molecular target engagement are fundamental steps in understanding its potential as a pharmacological tool or therapeutic agent. Future disclosure of research on this compound would likely follow this investigative path to elucidate its precise mechanism of action.

Characterization of Compound-Target Interaction Modes

The compound this compound, commonly known as Paroxetine, is a high-affinity ligand for the human serotonin (B10506) transporter (SERT), which is its primary therapeutic target. nih.govnih.gov Structural and biochemical studies have elucidated the specific molecular interactions that stabilize Paroxetine within the transporter, leading to the potent inhibition of serotonin reuptake. elifesciences.orgbiorxiv.org

Paroxetine binds to the central, orthosteric substrate-binding site (S1) of SERT, which is located deep within the transmembrane domain. elifesciences.orgnih.gov This S1 site is composed of three subsites designated A, B, and C. nih.gov Cryo-electron microscopy and X-ray crystallography have shown that Paroxetine adopts a specific orientation, referred to as the "ABC pose," within this pocket. elifesciences.orgbiorxiv.org In this conformation, the piperidine (B6355638) ring of the molecule occupies subsite A, the benzodioxol group resides in subsite B, and the fluorophenyl group fits into subsite C. elifesciences.orgbiorxiv.org

The binding is stabilized by a network of non-covalent interactions. elifesciences.orgencyclopedia.pub A critical interaction occurs in subsite A, where the amine of Paroxetine's piperidine ring forms an ionic bond with the side chain of a conserved aspartate residue (Asp98) and a cation-π interaction with a tyrosine residue (Tyr95). elifesciences.org The benzodioxol and fluorophenyl moieties are stabilized by various aromatic and hydrogen bonding interactions with other residues lining the binding pocket. elifesciences.org

In addition to the high-affinity central site, there is evidence that Paroxetine can interact with a lower-affinity allosteric site (S2) located in the extracellular vestibule of SERT. nih.govnih.govresearchgate.net Binding to this site can non-competitively modulate transporter activity, although this interaction is less potent and well-characterized than its binding to the central S1 site. nih.govnih.gov

Beyond SERT, Paroxetine has been identified as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2). nih.gov Crystallographic studies have revealed that Paroxetine binds directly within the active site of the GRK2 kinase domain, overlapping with the ATP binding site. nih.govduke.edu This interaction stabilizes the kinase in a unique, inactive conformation, preventing it from phosphorylating its target receptors. nih.gov

Interactive Table: Key Molecular Interactions of Paroxetine with SERT
Target SubsiteParoxetine MoietyKey Interacting ResidueInteraction TypeReference
Subsite APiperidine AmineAsp98Ionic Bond elifesciences.org
Subsite APiperidine RingTyr95Cation-π elifesciences.org
Subsite BBenzodioxol GroupVariousAromatic/Hydrogen Bonding elifesciences.org
Subsite CFluorophenyl GroupVariousAromatic/Hydrogen Bonding elifesciences.org

Downstream Biochemical and Cellular Effects Resulting from this compound Activity

Impact on Sphingolipid Metabolism and Related Pathways

Research indicates that the activity of Paroxetine extends to the modulation of central nervous system lipid pathways, specifically sphingolipid metabolism. nih.gov Studies using animal models have demonstrated that chronic, but not acute, administration of Paroxetine leads to a significant reduction in the levels of key sphingolipids, including sphingosine and ceramide, in brain regions such as the prefrontal cortex and hippocampus. nih.govresearchgate.net

This effect on sphingolipid content appears to be mediated at the level of gene expression. nih.gov The drug-induced decrease in sphingolipids coincides with the reduced mRNA expression of two pivotal enzymes in the central sphingolipid metabolic pathway: acid sphingomyelinase (SMPD1) and acid ceramidase (ASAH1). nih.govresearchgate.net These enzymes are responsible for the hydrolysis of sphingomyelin (B164518) to ceramide and the breakdown of ceramide to sphingosine, respectively. The downregulation of their expression by Paroxetine leads to a decrease in the production of these bioactive lipids. nih.gov Notably, these effects were observed in the brain but not in corresponding plasma samples, suggesting a brain-specific mechanism of action on this pathway. nih.govresearchgate.net

Interactive Table: Effect of Chronic Paroxetine Administration on Brain Sphingolipids
Brain RegionSphingolipidObserved EffectAssociated Gene Expression ChangeReference
Prefrontal CortexSphingosineReducedSMPD1 & ASAH1 mRNA decreased nih.govresearchgate.net
HippocampusSphingosineReducedSMPD1 & ASAH1 mRNA decreased nih.govresearchgate.net
HippocampusCeramideReducedSMPD1 & ASAH1 mRNA decreased nih.govresearchgate.net
StriatumSphingosineNo changeNot reported nih.govresearchgate.net

Modulation of Cellular Signaling Cascades Influenced by Target Activity

Paroxetine also influences intracellular signaling pathways crucial for neuronal plasticity and function, such as the cAMP response element-binding protein (CREB) pathway. nih.gov Studies have shown that Paroxetine treatment can restore the phosphorylation of CREB, a key transcription factor involved in neurogenesis and synaptic plasticity, to normal levels in the hippocampus. nih.gov This effect may be mediated through the protein kinase C (PKC)/CREB signaling pathway. nih.gov Further research has implicated the hippocampal salt-inducible kinase 2 (SIK2)-CREB-regulated transcription co-activator 1 (CRTC1) system in the therapeutic actions of Paroxetine. nih.gov

Another critical signaling cascade modulated by Paroxetine involves the brain-derived neurotrophic factor (BDNF). nih.gov BDNF is essential for neuronal survival and growth. mdpi.com Paroxetine has been found to rapidly increase the expression of BDNF mRNA and the synthesis of BDNF protein in glial cells. nih.gov This upregulation of BDNF is considered a crucial factor for the therapeutic efficacy of antidepressants, and increased serum BDNF levels have been observed in patients who respond to Paroxetine treatment. nih.govmdpi.com

In other cellular contexts, Paroxetine has been shown to modulate mitogen-activated protein kinase (MAPK) pathways, including the p38 and JNK signaling cascades, as well as the PI3K pathway, often in relation to its effects on cell viability and inflammatory responses. researchgate.netnih.govmdpi.com

Structure Activity Relationship Sar and Computational Studies of C18h24fno3 and Its Analogs

Structure-Activity Relationship (SAR) Elucidation of C18H24FNO3 as a Biological Modulator

The biological activity of the tetrahydroquinolone series, including the parent compound for which this compound is an analog, is intricately linked to its molecular structure. Systematic modifications of different parts of the chemical scaffold have helped to delineate the key features that govern its interaction with the FFA3 receptor.

The fundamental structure of these FFA3 modulators consists of a core tetrahydroquinolone ring system. The integrity of this core is crucial for maintaining biological activity. For instance, oxidation of the dihydropyridine ring to a pyridine structure results in a complete loss of activity, highlighting the importance of the three-dimensional shape of the tetrahydroquinolone system.

The potency and selectivity of these compounds are significantly influenced by the nature and position of substituents on the core structure. For example, an extension of an ortho-methyl group on the dihydropyridine ring to an ethyl group leads to a tenfold decrease in potency. nih.gov Replacing the methyl group with a larger phenyl group results in an inactive compound. nih.gov This suggests that the size of the substituent at this position is a critical determinant of activity.

The following table summarizes the effects of various substituents on the potency of these FFA3 modulators.

Compound ModificationSubstituentPotency (EC50)Change in Activity
Parent Compound o-tolyl162 nM-
Analog 1 Ethyl at ortho position>1000 nMDecreased
Analog 2 Phenyl at ortho positionInactiveAbolished
Analog 3 Oxidation to PyridineInactiveAbolished

Computational Chemistry Approaches in this compound Research

Computational methods are powerful tools for understanding the molecular interactions that underpin the biological activity of compounds like this compound and for predicting the activity of novel analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govopenmedicinalchemistryjournal.com In the context of this compound and its analogs, docking studies would be employed to model their interaction with the FFA3 receptor. This can help to identify key amino acid residues in the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. Such studies can rationalize the observed SAR data, for instance, by showing that a larger substituent leads to a steric clash with the receptor, thus explaining a decrease in potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govmdpi.com By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. mdpi.com For the tetrahydroquinolone series, a QSAR model could be built using a dataset of analogs with their corresponding FFA3 modulatory potencies. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound and used to create a predictive model. The statistical robustness of the model is typically assessed using parameters like the coefficient of determination (R²). nih.govnih.gov

The following table illustrates a hypothetical example of data that could be used to build a QSAR model for FFA3 modulators.

CompoundEC50 (nM)Log(1/EC50)Molecular WeightLogPNumber of H-bond Donors
Analog A 1506.82350.43.51
Analog B 3206.50364.43.81
Analog C 807.10336.43.22
Analog D 5006.30378.54.11

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations have been instrumental in elucidating the complex interaction between this compound (Paroxetine) and its primary molecular target, the human serotonin (B10506) transporter (hSERT). nih.govnih.gov These computational studies provide atomic-level insights into the dynamic nature of the binding process, which complements static information from X-ray crystallography. nih.gov The serotonin transporter, a member of the neurotransmitter:sodium symporter family, clears serotonin from the synaptic cleft, a function competitively inhibited by Paroxetine. phcogj.com

Extensive MD simulations have been conducted to compare the wild-type (WT) hSERT with thermostabilized, transport-deficient constructs (ts2 and ts3) that were used to obtain crystal structures. nih.gov These simulations revealed that the thermostabilizing mutations induce structural perturbations that can affect the transporter's activity and may alter the binding affinity of Paroxetine. nih.gov

A significant finding from MD simulations is the potential ambiguity in the binding orientation of Paroxetine within the central S1 binding site of hSERT. nih.govelifesciences.org Due to the molecule's pseudo-symmetrical properties, two distinct binding poses, termed "ABC" and "ACB," are considered plausible and have been extensively investigated. nih.govbiorxiv.org

ABC Pose : In this orientation, observed in initial crystal structures, the piperidine (B6355638) ring of Paroxetine occupies subsite A, the benzodioxol group sits in subsite B, and the 4-fluorophenyl group occupies subsite C. elifesciences.orgnih.gov

ACB Pose : Computational modeling and mutagenesis studies suggest an alternative "flipped" orientation where the benzodioxol and 4-fluorophenyl groups occupy subsites C and B, respectively. nih.govbiorxiv.org

Simulations suggest that both poses could be occupied with nearly equivalent preference in the wild-type transporter. elifesciences.org The dynamic interactions within the binding pocket involve a set of key amino acid residues that stabilize the ligand.

Table 1: Key Amino Acid Residues in hSERT Interacting with Paroxetine

Residue Location (Transmembrane Helix) Type of Interaction Reference
Asp98 TM1 Hydrogen Bond mdpi.com
Ala169 TM3 Hydrophobic nih.gov
Ile172 TM3 Hydrophobic phcogj.com
Tyr176 TM3 Hydrophobic phcogj.com
Phe341 TM6 Pi-stacking, Hydrophobic phcogj.com

MD simulations also highlight the importance of entropy in Paroxetine's binding mechanism. It is proposed that a favorable entropy contribution plays a significant role in the compound's extraordinarily high affinity for hSERT. nih.govnih.gov These computational findings provide a detailed foundation for understanding the mechanics of hSERT inhibition and for the future rational design of new high-affinity inhibitors. nih.gov

Application of Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound (Paroxetine), DFT calculations have been applied to determine its optimal three-dimensional geometry and to understand its electronic properties, which are crucial prerequisites for more complex computational studies like molecular docking and MD simulations. nih.govmdpi.com

Researchers have employed DFT to perform geometry optimization of the Paroxetine molecule. nih.govmdpi.com This process calculates the lowest energy conformation of the molecule, providing accurate bond lengths and angles. In one study, the geometry of Paroxetine was optimized at the quantum mechanical level using the B3LYP functional with the TZV** basis set. nih.gov Another investigation used the B3LYP level of theory with a 6-311+G(d,p) basis set in a simulated aqueous environment. mdpi.com

Following geometry optimization, DFT is used to calculate the molecule's electrostatic potential. This property is mapped onto the surface of constant electron density to visualize the charge distribution across the molecule. nih.gov This information is critical for predicting how Paroxetine will interact with the amino acid residues in the hSERT binding pocket, particularly for forming hydrogen bonds and other electrostatic interactions. mdpi.com These quantum computations provide a more accurate representation of the ligand's properties than simpler molecular mechanics force fields, thereby enhancing the predictive power of subsequent docking and simulation studies. nih.gov

Table 2: DFT Computational Parameters Used for Paroxetine Studies

Parameter Specification Purpose Reference
Method Density Functional Theory (DFT) Quantum mechanical modeling nih.govmdpi.com
Functional B3LYP Approximation for exchange-correlation energy nih.govmdpi.com
Basis Set TZV** Describes the molecule's atomic orbitals nih.gov
Basis Set 6-311+G(d,p) Describes the molecule's atomic orbitals mdpi.com
Environment Polarizable Continuum Model (water) Simulates solvent effects mdpi.com

Rational Design Principles for this compound Derivatives with Optimized Efficacy and Selectivity

The structural and computational insights into the Paroxetine-hSERT complex have provided a strong foundation for the rational design of novel derivatives with potentially optimized properties. nih.gov Rational design aims to systematically modify a lead compound's structure to enhance its efficacy, selectivity, or to probe its mechanism of action. nih.govresearchgate.net

A key example of this approach was the effort to resolve the ambiguity of Paroxetine's binding pose (ABC vs. ACB). nih.gov To achieve this, researchers designed and synthesized two new analogs of Paroxetine where the 4-fluoro moiety was substituted with a larger halogen atom: bromine (Br-paroxetine) or iodine (I-paroxetine). nih.gov The rationale was that the bulkier substituents would create a steric preference for one binding pose over the other. elifesciences.org Binding and transport assays, combined with X-ray diffraction and cryo-electron microscopy of these analogs bound to hSERT, provided consistent evidence favoring the ABC pose, where the substituted phenyl ring occupies subsite C. elifesciences.orgnih.gov This work demonstrates how rational modification can be used as a tool to validate computational hypotheses and gain a more precise understanding of drug-target interactions. nih.gov

In another approach, virtual screening and a quantitative structure-activity relationship (QSAR) model were used to rationally design a novel Paroxetine analog. researchgate.net This computational strategy led to the synthesis of a new N-substituted derivative that exhibited a higher predicted affinity for hSERT and a lower Ki value (1.19 nM) compared to the parent compound. researchgate.net

The principles guiding the design of these derivatives include:

Structure-Activity Relationship (SAR) Analysis : Understanding how specific functional groups on the Paroxetine scaffold contribute to binding affinity and inhibitory activity. rsc.org

Target-Based Design : Using the 3D structure of the hSERT binding site to design molecules that fit optimally and form key interactions with specific residues. nih.govresearchgate.net

Physicochemical Property Modulation : Modifying the structure to alter properties like size, lipophilicity, and electronic distribution to enhance binding or improve pharmacological profiles. nih.gov

These studies underscore the power of combining computational analysis with synthetic chemistry to rationally design next-generation hSERT inhibitors based on the this compound scaffold. nih.govresearchgate.net

Table 3: Comparison of Paroxetine and Rationally Designed Analogs

Compound Structural Modification Purpose of Design Key Finding Reference
Paroxetine - (Parent Compound) - Potent hSERT inhibitor with ambiguous binding pose nih.gov
Br-paroxetine 4-fluoro group replaced by bromine Resolve binding pose ambiguity Favored the "ABC" binding pose in hSERT elifesciences.orgnih.gov
I-paroxetine 4-fluoro group replaced by iodine Resolve binding pose ambiguity Provided consistent evidence for the "ABC" pose nih.gov

| Analog 18a | N-substitution (details proprietary) | Improve affinity and safety profile | Higher predicted affinity and lower Ki (1.19 nM) than Paroxetine | researchgate.net |

Table of Compound Names

FormulaTrivial Name / Designation
This compoundParoxetine
C18H23BrFNO3Br-paroxetine
C18H23FINO3I-paroxetine
N/AAnalog 18a
C17H22N2Amitriptyline
C21H26N2OIbogaine
C20H24N2ONoribogaine
C21H23N3OAgomelatine
C20H23NCitalopram
C16H18N2O2Mirtazapine
C15H19NO2Reboxetine
C20H23Cl2NSertraline
N/AHypericum (St. John's Wort)

Preclinical Pharmacological and Translational Research Investigations of C18h24fno3

In Vitro Biological Evaluation of C18H24FNO3 Efficacy

In vitro studies are crucial for understanding the direct effects of this compound on cellular processes and enzyme activity, providing foundational data for its potential therapeutic applications.

Cell-Based Assays for Efficacy in Human Cell Lines (e.g., Neuroblastoma SH-SY5Y Cells)

Human cell lines, such as neuroblastoma SH-SY5Y cells, have been utilized in the preclinical evaluation of compounds targeting pathways relevant to neurodegenerative disorders. Research involving SH-SY5Y cells, particularly those modified to reflect genetic risk factors like GBA1 mutations, has provided insights into the mechanisms underlying conditions such as Parkinson's disease, where alpha-synuclein (B15492655) accumulation is a key feature nih.govfrontiersin.orgmdpi.come-jmd.org. Findings from studies using these cellular models, demonstrating the interplay between GBA1 variants and alpha-synuclein pathology, have supported the investigation of GCS inhibitors like Venglustat as potential therapeutic agents for synucleinopathies frontiersin.org.

Beyond its primary target, Venglustat has also demonstrated inhibitory activity against protein N-terminal methyltransferase 1 (NTMT1) in cellular assays. Studies have shown that Venglustat potently inhibited protein N-terminal methylation levels in cells with an IC50 value of 0.5 μM nih.gov.

Evaluation in Disease-Relevant Cellular Models (e.g., Models for Gaucher Disease, Krabbe Disease)

Disease-relevant cellular models are instrumental in evaluating the efficacy of compounds in a more physiologically relevant context. Immortalized neuronal cell lines derived from Gba knockout mice (Gba-/- neurons) have served as a model for Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to deficient glucocerebrosidase activity researchgate.net.

Studies using a Venglustat analogue, GZ452, in these Gba-/- neuronal cell lines demonstrated significant effects on key pathological markers. Treatment with GZ452 normalized the elevated levels of glucosylceramide in these neurons researchgate.net. Furthermore, the analogue was shown to reduce the presence of enlarged lysosomes and autophagic vacuoles, suggesting an improvement in lysosomal function and autophagy researchgate.net. The treatment also led to improved mitochondrial membrane potential and oxygen consumption rate, indicating a positive impact on mitochondrial function researchgate.net. Additionally, GZ452 diminished hyperactivity of selected proteins in the mTORC1 pathway and improved cell proliferation in the Gba-/- neurons researchgate.net.

While Krabbe disease is another lysosomal storage disorder, caused by a deficiency in β-galactosylceramidase (GALC) leading to the accumulation of psychosine, Venglustat's primary mechanism involves inhibiting GCS, which is central to glucosylceramide synthesis ulf.orgnih.govresearchgate.net. Preclinical research in Krabbe disease models has often focused on therapeutic strategies targeting GALC activity or inhibiting the synthesis of galactosylceramides via enzymes like UGT8, rather than GCS researchgate.net. Therefore, Venglustat's in vitro evaluation has been more directly relevant to models of Gaucher disease and related glycosphingolipid accumulation disorders.

Assessment of Enzyme Inhibition in Biological Matrices

Venglustat functions as a potent and selective inhibitor of glucosylceramide synthase (GCS) nih.govmedchemexpress.comnih.gov. Its mechanism involves inhibiting the enzymatic conversion of ceramide to glucosylceramide, thereby reducing the substrate available for the synthesis of more complex glycosphingolipids researchgate.net.

In vitro assessments of enzyme inhibition have confirmed Venglustat's activity against GCS. Cellular GCS activity was significantly inhibited by Venglustat even at concentrations as low as 30 nM nih.gov.

Beyond GCS, Venglustat has also been identified as an inhibitor of protein N-terminal methyltransferase 1 (NTMT1). In biochemical assays, Venglustat inhibited NTMT1 with an IC50 of 0.42 μM nih.gov. Further selectivity profiling against a panel of other methyltransferases indicated that Venglustat exhibits selectivity for NTMT1 nih.govnih.gov.

Bioanalytical techniques, such as liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), are commonly employed to quantify drug molecules and their metabolites in various biological matrices, supporting the assessment of enzyme inhibition and other in vitro studies bioivt.com.

In Vitro Enzyme Inhibition Data for Venglustat

EnzymeInhibition TypeIC50 (In Vitro)Cellular InhibitionReference
Glucosylceramide Synthase (GCS)InhibitorNot explicitly stated as IC50 in search results, but significant inhibition shown at 30 nM in cellular assay.Significant inhibition at 30 nM nih.gov
Protein N-terminal methyltransferase 1 (NTMT1)Substrate-competitive inhibitor0.42 μM0.5 μM nih.govnih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical studies in animal models are essential to evaluate the pharmacological effects of a compound within a complex biological system and to assess target engagement and modulation of disease pathways.

Demonstration of Target Engagement in Rodent Models

Studies in rodent models have provided in vivo evidence of Venglustat's target engagement. In mouse models of GBA-related synucleinopathy and Gaucher-related synucleinopathy, oral administration of Venglustat led to significant reductions in the levels of glucosylceramide (GlcCer) in plasma, brain, and cerebrospinal fluid (CSF) researchgate.netresearchgate.net. These reductions in substrate levels confirm that Venglustat effectively engages its target, GCS, in vivo and can influence glycosphingolipid metabolism in both the periphery and the central nervous system researchgate.netresearchgate.net.

Plasma and brain exposure to Venglustat were consistently confirmed in these mouse models, demonstrating its bioavailability and ability to cross the blood-brain barrier researchgate.netresearchgate.net. CSF exposure was also evaluated in certain models, further supporting its central nervous system penetration researchgate.netnih.gov. For instance, in Gaucher-related synucleinopathy mice, the drug concentration in CSF was reported as 56 ± 3 ng/mL researchgate.net.

In Vivo Glucosylceramide Reduction by Venglustat in Mouse Models

Model TypeTissue/FluidEffect on GlcCer Levels (vs. untreated control)Reference
GBA-related synucleinopathy mouse (GbaD409V/WT)PlasmaSignificantly reduced researchgate.netresearchgate.net
GBA-related synucleinopathy mouse (GbaD409V/WT)BrainSignificantly reduced researchgate.netresearchgate.net
GBA-related synucleinopathy mouse (GbaD409V/WT)CSFSignificantly reduced researchgate.netresearchgate.net
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)PlasmaSignificantly reduced researchgate.netresearchgate.net
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)BrainSignificantly reduced researchgate.netresearchgate.net
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)CSFSignificantly reduced nih.gov

Pharmacological Modulation of Disease-Associated Biochemical Pathways in Vivo

Beyond reducing primary substrates, preclinical in vivo studies have investigated the impact of Venglustat on downstream biochemical pathways and pathological markers associated with the diseases it targets.

In mouse models of Gaucher-related synucleinopathy, Venglustat treatment led to a significant reduction in the accumulation of aggregated proteins, including alpha-synuclein, ubiquitin, and tau, in the hippocampi researchgate.net. This finding suggests that reducing glycosphingolipid burden can positively impact protein aggregation, a hallmark of synucleinopathies researchgate.net. Venglustat also reduced the accumulation of glucosylsphingosine (B128621) (GlcSph), a deacylated derivative of glucosylceramide, in both the plasma and brain of these mice researchgate.net.

Venglustat has been shown to reduce cerebral glycolipids in murine models of type 3 Gaucher disease and Sandhoff disease researchgate.net. These findings support the concept of substrate reduction therapy using GCS inhibition for these lysosomal storage disorders affecting the central nervous system researchgate.net.

Studies with a Venglustat analogue, AL00804, in a pharmacologically induced mouse model of neuronopathic GD also demonstrated the modulation of disease-associated lipids, showing a reduction in brain GL1 and lyso-GL1 accumulation acelinktherapeutics.com.

In Vivo Modulation of Biochemical Markers by Venglustat in Mouse Models

Model TypeTissue/FluidMarkerEffect (vs. untreated control)Reference
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)HippocampusAggregated alpha-synucleinSignificantly reduced researchgate.net
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)HippocampusAggregated ubiquitinSignificantly reduced researchgate.net
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)HippocampusAggregated tauSignificantly reduced researchgate.net
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)PlasmaGlucosylsphingosine (GlcSph)Significantly reduced researchgate.net
Gaucher-related synucleinopathy mouse (GbaD409V/D409V)BrainGlucosylsphingosine (GlcSph)Significantly reduced researchgate.net
Murine models of type 3 Gaucher disease and Sandhoff diseaseBrainCerebral glycolipidsReduced researchgate.net

Evaluation in Murine Models of Sphingolipid-Mediated Disorders (e.g., Krabbe Disease Mouse Model)

No research findings specifically detailing the evaluation of the compound this compound in murine models of sphingolipid-mediated disorders, including the Krabbe disease mouse model, were found in the conducted searches. Studies on Krabbe disease mouse models, such as the twitcher mouse, and research into sphingolipid metabolism in various disorders were identified, but none reported on the effects or investigations of this compound in these models. mdpi.comnih.govnih.govbiorxiv.orgalextlc.org

Mechanistic Insights Derived from Preclinical Animal Studies of this compound

Due to the absence of identified preclinical animal studies specifically investigating this compound in the context of sphingolipid-mediated disorders, no mechanistic insights derived from such studies could be found or presented. General information regarding the mechanisms of sphingolipid metabolism and the pathophysiology of diseases like Krabbe disease was available, but this information is not linked to the specific compound this compound. nih.govbiorxiv.orgnih.govorpha.netfrontiersin.orgresearchgate.netmicrobialcell.com

Compound Names and PubChem CIDs Mentioned in the Article

Advanced Research Directions and Future Perspectives for C18h24fno3

Exploration of C18H24FNO3 in Emerging Therapeutic Areas

The mechanism of eliglustat (B216), which reduces the production of the substrate glucosylceramide, holds potential for a variety of conditions characterized by the accumulation of glycosphingolipids. patsnap.comgaucherdisease.org

Potential Applications in Lysosomal Storage Disorders

Gaucher disease, a condition caused by a deficiency in the enzyme β-glucocerebrosidase, leads to the accumulation of glucosylceramide in lysosomes. nih.gov Eliglustat's role as an inhibitor of glucosylceramide synthase makes it an effective therapy for this disorder. nih.gov Research is now looking beyond this primary indication. nih.gov

Because eliglustat inhibits the first step in the synthesis of numerous glucosylceramide-based glycosphingolipids, its therapeutic potential extends to other lysosomal storage disorders. nih.gov Fabry disease, for instance, involves the accumulation of globotriaosylceramide, a downstream product of glucosylceramide. nih.gov Pre-clinical studies have shown that by limiting the initial substrate, eliglustat could be a viable strategy for Fabry disease as well. mdpi.comnih.gov However, its limited ability to cross the blood-brain barrier means that its application in disorders with significant central nervous system involvement, such as Tay-Sachs disease, GM1 gangliosidosis, and neuronopathic forms of Gaucher disease (types 2 and 3), is currently restricted. mdpi.comnih.gov This limitation points to a clear direction for future research: the development of eliglustat analogues capable of penetrating the central nervous system. mdpi.comnih.gov

Lysosomal Storage DisorderAccumulated SubstrateRationale for this compound (Eliglustat) Application
Gaucher Disease (Type 1) GlucosylceramideDirect reduction of the accumulating substrate. patsnap.com
Fabry Disease GlobotriaosylceramideInhibition of the synthesis of the precursor, glucosylceramide. nih.gov
Tay-Sachs Disease GM2 GangliosidePotential for substrate reduction, but limited by blood-brain barrier penetration. nih.gov
GM1 Gangliosidosis GM1 GangliosidePotential for substrate reduction, but limited by blood-brain barrier penetration. nih.gov

Broader Implications for Sphingolipid-Related Pathologies

The role of glycosphingolipids extends beyond rare lysosomal storage disorders. These molecules are integral components of cell membranes and are involved in various cellular processes. patsnap.com Dysregulation of sphingolipid metabolism has been implicated in a range of more common and complex diseases.

Experimental data suggest a potential role for glucosylceramide synthase inhibition in conditions such as insulin-resistant diabetes, certain cancers, and polycystic kidney disease. nih.gov Furthermore, research has explored its effects on bone metabolism. One study found that eliglustat can increase bone mass by inhibiting autophagy in bone-resorbing cells called osteoclasts, suggesting its potential for treating bone loss disorders like multiple myeloma. biorxiv.org This finding is particularly interesting as patients with Gaucher disease have a significantly increased risk of developing multiple myeloma. biorxiv.org

Integration of Multi-Omics Data in this compound Research and Development

The future of pharmaceutical research and development for compounds like eliglustat lies in the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, system-level understanding of a drug's effect. nih.govlumagroup.com

For eliglustat, a multi-omics approach could:

Identify Novel Biomarkers: By analyzing changes across different molecular layers (genes, proteins, metabolites) in response to treatment, researchers can identify more sensitive and specific biomarkers to monitor therapeutic response and disease progression. nih.gov

Elucidate Complex Mechanisms: While the primary mechanism of eliglustat is known, multi-omics can reveal secondary or off-target effects, providing a more complete picture of its biological impact. lumagroup.com This could help explain variability in patient responses.

Personalize Therapy: Genomic data is already used to determine a patient's eligibility for eliglustat based on their CYP2D6 metabolizer status. patsnap.comgaucherdisease.org Integrating this with proteomic or metabolomic profiles could further refine treatment strategies, leading to more personalized and effective therapeutic regimens. nih.gov

Omics FieldPotential Application in this compound Research
Genomics Determine CYP2D6 metabolizer status for patient selection; identify genetic modifiers of treatment response. patsnap.com
Proteomics Identify protein biomarkers of target engagement and therapeutic efficacy.
Transcriptomics Analyze changes in gene expression in response to therapy to understand downstream effects.
Metabolomics Quantify changes in sphingolipid profiles and other metabolites to directly measure the drug's biochemical impact. nih.gov

Challenges and Opportunities in Translational Research for this compound

Translational research focuses on bridging the gap between preclinical laboratory findings and clinical application. nih.gov For eliglustat, several challenges and opportunities exist in this domain.

Challenges:

Predictive Preclinical Models: A significant hurdle in translational research is the availability of preclinical models that accurately predict human response. nih.gov For neuronopathic sphingolipid-related diseases, developing models that replicate the human blood-brain barrier is critical to testing new CNS-penetrant eliglustat analogues. mdpi.com

Regulatory Hurdles: Expanding the use of eliglustat to new indications requires navigating complex regulatory pathways, which can be a lengthy and resource-intensive process. nih.gov

Patient Heterogeneity: The underlying genetic and metabolic diversity in patient populations can lead to variable responses to treatment, complicating clinical trial design and interpretation. patsnap.com

Opportunities:

Systematic Repurposing: There is a significant opportunity to systematically investigate eliglustat for new indications based on its known mechanism of action, a process sometimes called "systematizing serendipity." nih.gov

Real-World Evidence: As eliglustat is used more widely, collecting and analyzing real-world data from clinical practice can provide valuable insights into its long-term effectiveness and utility in diverse patient populations not typically included in clinical trials. mdpi.com

Collaborative Science: Increased collaboration between academic researchers, pharmaceutical companies, and regulatory agencies can help overcome non-scientific barriers like funding and infrastructure limitations, thereby accelerating the translation of research findings into clinical practice. nih.govresearchgate.net

Future Methodological Advancements for Comprehensive this compound Characterization

Advancements in analytical and computational methods are crucial for a deeper understanding of eliglustat and for the development of next-generation therapies.

Future research will likely employ innovative analytical methodologies to better characterize the compound and its effects. researchgate.net High-resolution mass spectrometry, for example, can enhance the ability to screen for and identify a wide range of related lipids and metabolites, providing a more detailed picture of how eliglustat modulates cellular biochemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the essential spectroscopic techniques for characterizing C₁₈H₂₄FNO₃, and how should data interpretation be approached?

  • Answer : Key techniques include:

  • NMR Spectroscopy : Report 1H^1\text{H} shifts to 0.01 ppm precision and 13C^{13}\text{C} shifts to 0.1 ppm, with coupling constants for fluorine/phosphorus-containing carbons. DEPT or 2D NMR is required to assign CH groups .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl or amine stretches) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with accuracy within ±0.4% .
  • Elemental Analysis : Validate purity for new compounds .
  • Data Interpretation : Cross-reference spectral data with known analogs and use IUPAC nomenclature for consistency .

Q. How should a synthesis pathway for C₁₈H₂₄FNO₃ be designed to optimize yield and purity?

  • Answer :

Reaction Optimization : Screen catalysts, solvents, and temperatures using design-of-experiments (DoE) principles .

Purification : Use column chromatography or recrystallization, with purity verified via HPLC or TLC .

Yield Calculation : Report isolated yields and compare with theoretical values. Document side products .

Reproducibility : Provide detailed protocols, including reagent grades and instrument calibration .

Q. What strategies ensure reproducibility of experimental results for C₁₈H₂₄FNO₃?

  • Answer :

  • Protocol Standardization : Document equipment settings (e.g., NMR spectrometer frequency) and environmental conditions (e.g., temperature) .
  • Negative/Positive Controls : Include controls in pharmacological assays to validate methodology .
  • Raw Data Archiving : Store unprocessed spectra and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can contradictions in pharmacological data for C₁₈H₂₄FNO₃ across studies be resolved?

  • Answer :

Methodological Audit : Compare assay conditions (e.g., cell lines, dosage ranges) for variability .

Statistical Reanalysis : Apply meta-analysis to pooled data, checking for outliers or confounding variables .

Mechanistic Studies : Use molecular docking or knockout models to isolate target interactions .

Peer Consultation : Engage interdisciplinary experts to identify overlooked factors (e.g., solvent effects) .

Q. What computational approaches are effective in predicting the reactivity or stability of C₁₈H₂₄FNO₃?

  • Answer :

  • Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) to predict reaction pathways .
  • Molecular Dynamics Simulations : Model solvation effects or protein-ligand binding affinities .
  • QSAR Models : Corrogate structural features (e.g., fluorine substitution) with bioactivity .
  • Validation : Cross-check predictions with experimental data (e.g., kinetic studies) .

Q. How should researchers address discrepancies in spectral data interpretation for C₁₈H₂₄FNO₃?

  • Answer :

Spectral Simulation : Use software like MestReNova to simulate and compare 1H/13C^1\text{H}/^{13}\text{C} NMR spectra .

Isotopic Labeling : Resolve ambiguous peaks (e.g., 19F^{19}\text{F}-coupling) via selective deuteration .

Collaborative Analysis : Share raw data with third-party labs for independent verification .

Methodological Frameworks

Q. What frameworks guide the formulation of rigorous research questions for C₁₈H₂₄FNO₃ studies?

  • Answer :

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (e.g., cell type), Intervention (e.g., dosage), Comparison (e.g., control groups), and Outcomes (e.g., IC₅₀) .
  • Gap Analysis : Identify underexplored areas (e.g., metabolic pathways) through systematic literature reviews .

Data Analysis and Reporting

Q. How should researchers structure a manuscript to address complex data for C₁₈H₂₄FNO₃?

  • Answer :

  • Introduction : State the hypothesis and contextualize gaps in existing literature .
  • Results : Use tables to summarize spectral data (e.g., 1H^1\text{H} NMR shifts) and figures for dose-response curves .
  • Discussion : Contrast findings with prior studies, addressing discrepancies via methodological critiques .
  • Supporting Information : Include raw spectra, crystallographic data, and computational input files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.